molecular formula C21H15N3O5 B571603 Azoxystrobin acid CAS No. 1185255-09-7

Azoxystrobin acid

Cat. No. B571603
M. Wt: 389.367
InChI Key: IKCXDZCEWZARFL-FOWTUZBSSA-N
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Description

Azoxystrobin is a broad-spectrum systemic fungicide widely used in agriculture to protect crops from fungal diseases . It is a methoxyacrylate analog and a strobilurin fungicide . It has a low aqueous solubility, is non-volatile, and may leach to groundwater under certain conditions .


Synthesis Analysis

Azoxystrobin is synthesized through a coupling reaction between chloro-6-(2-cyanobenzene oxygen of 4-) pyrimidine and (E)-2-(2-hydroxyphenyl)-3-methoxy-methyl acrylate under copper catalyst or triamine catalyst existence and alkaline condition .


Molecular Structure Analysis

Azoxystrobin has a molecular formula of C22H17N3O5 and an average mass of 403.388 Da . It is a phenyl-beta-methoxyacrylate, which is an aromatic compound containing a methyl-3-methoxyacrylate moiety that carries a benzyl group at the C-alpha carbon .


Chemical Reactions Analysis

Azoxystrobin is metabolized and detoxified in plants through a series of enzymatic reactions . The overexpression of UGT72E2 in Arabidopsis can enhance the metabolic degradation of Azoxystrobin .


Physical And Chemical Properties Analysis

Azoxystrobin is a white crystalline solid with a density of 1.34 g/cm3. It has a melting point of 116°C and a solubility in water of 6.7 mg/L at 20 °C .

Scientific Research Applications

  • Exposure and Transfer in Humans and Animals : Azoxystrobin acid has been detected in urine samples from pregnant women and children, indicating exposure. It is capable of transferring from mother to offspring in mice, crossing the placenta, and entering the developing brain. Studies have shown that it can be neurotoxic in vitro, and future research is needed to evaluate the impact of chronic exposure on human health and development (Hu et al., 2022).

  • Phytoremediation : Azoxystrobin and its degradation products can be remediated by Plantago major, especially under stress conditions like cold and salinity. This process is important for addressing environmental concerns such as water pollution and soil contamination (Romeh, 2017).

  • Toxicity in Algae : Studies on Chlorella pyrenoidosa have shown that Azoxystrobin exposure alters photosynthetic efficiency, antioxidant enzyme activities, and amino acid metabolism, indicating a potential toxic mechanism in non-target species like algae (Lu et al., 2018).

  • Biodegradation by Microorganisms : Bacillus licheniformis strain TAB7 has shown the capability to degrade Azoxystrobin, forming a less toxic metabolite, azoxystrobin amine. This finding broadens our understanding of Azoxystrobin biotransformation products and their environmental impacts (Mpofu et al., 2021).

  • Oxidative Stress and DNA Damage : In earthworms, Azoxystrobin has been found to cause oxidative stress leading to lipid peroxidation and DNA damage. This indicates its potential ecological risk, especially in agricultural settings (Han et al., 2014).

  • Environmental Impact and Sensitivity Changes : Monitoring of Azoxystrobin in agricultural fields has revealed concerns about decreased sensitivity in certain fungi due to repeated applications, raising questions about the sustainable use of this fungicide (Rosenzweig et al., 2008).

Safety And Hazards

Azoxystrobin is toxic if inhaled and can cause skin and eye irritation . It is very toxic to the aquatic environment with long-lasting effects . It is advised to avoid breathing its dust, fume, gas, mist, vapors, or spray, and to avoid contact with skin and eyes .

Future Directions

Research is being conducted to develop new Azoxystrobin phytoremediation methods to reduce its environmental risks . Overexpression of UGT72E2 in Arabidopsis has been found to enhance resistance to exogenous Azoxystrobin stress and maintain a relatively stable physiological state .

properties

IUPAC Name

(E)-2-[2-[6-(2-cyanophenoxy)pyrimidin-4-yl]oxyphenyl]-3-methoxyprop-2-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H15N3O5/c1-27-12-16(21(25)26)15-7-3-5-9-18(15)29-20-10-19(23-13-24-20)28-17-8-4-2-6-14(17)11-22/h2-10,12-13H,1H3,(H,25,26)/b16-12+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IKCXDZCEWZARFL-FOWTUZBSSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC=C(C1=CC=CC=C1OC2=NC=NC(=C2)OC3=CC=CC=C3C#N)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CO/C=C(\C1=CC=CC=C1OC2=NC=NC(=C2)OC3=CC=CC=C3C#N)/C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H15N3O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10891507
Record name Azoxystrobin acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10891507
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

389.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Azoxystrobin acid

CAS RN

1185255-09-7
Record name Azoxystrobin acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10891507
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (E)-2-[2-[6-(2-Cyanophenoxy)pyrimidin-4-yl]oxyphenyl]-3-methoxy-prop-2-enoic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Citations

For This Compound
115
Citations
W Hu, CW Liu, JA Jiménez, ES McCoy… - Environmental …, 2022 - ehp.niehs.nih.gov
… Concentration of (A) azoxystrobin and (B) azoxystrobin-acid in mouse urine after oral … Concentration of (C) azoxystrobin and (D) azoxystrobin-acid after treating urine samples with β -…
Number of citations: 17 ehp.niehs.nih.gov
N Singh, SB Singh, I Mukerjee, S Gupta… - … Science and Health …, 2010 - Taylor & Francis
… The results of this study are in agreement with the previous reports where azoxystrobin acid was … Studies also revealed that azoxystrobin degraded to azoxystrobin acid and three …
Number of citations: 42 www.tandfonline.com
RK Ghosh, N Singh - Pest Management Science: formerly …, 2009 - Wiley Online Library
… solubility of azoxystrobin acid is 860 mg … azoxystrobin acid, as it is degraded at a faster rate in anaerobic soils than in aerobic soils.2 Thus, there is a possibility that the azoxystrobin acid …
Number of citations: 37 onlinelibrary.wiley.com
ET Rodrigues, I Lopes, MÂ Pardal - Environment international, 2013 - Elsevier
… Results indicate that azoxystrobin is fairly immobile in sandy loam soil, but azoxystrobin acid is quite mobile. The metabolite R234886 is considered also by EFSA (2010) as having very …
Number of citations: 217 www.sciencedirect.com
E Mpofu, A Alias, K Tomita, C Suzuki-Minakuchi… - Chemosphere, 2021 - Elsevier
… It is reportedly transformed into azoxystrobin acid as a major metabolite by environmental microorganisms. Bacillus licheniformis strain TAB7 is used as a compost deodorant in …
Number of citations: 5 www.sciencedirect.com
GS Furzer, L Veldhuis, JC Hall - Journal of agricultural and food …, 2006 - ACS Publications
… When compared to the standards, two of these compounds were determined to be azoxystrobin acid (R f = 0.40) and EDF (R f = 0.64). The remaining compound, azoxystrobin−EDF, …
Number of citations: 58 pubs.acs.org
RK Ghosh, N Singh - Journal of Agricultural and Food Chemistry, 2009 - ACS Publications
… Azoxystrobin acid was recovered as the only metabolite of azoxystrobin degradation in soils. Both sunlight and UV light affected the persistence of azoxystrobin with fungicide degraded …
Number of citations: 100 pubs.acs.org
AA Romeh - International journal of environmental science and …, 2015 - Springer
… Results show that the accumulation efficiency of azoxystrobin and azoxystrobin acid in roots was higher than those of leaves. G. max roots were an efficient accumulator of azoxystrobin (…
Number of citations: 30 link.springer.com
N Singh, SB Singh - Journal of Environmental Science and Health …, 2010 - Taylor & Francis
… for azoxystrobin in aerobic soils and azoxystrobin acid was recovered as the major metabolite… Azoxystrobin acid was recovered as the only metabolite of azoxystrobin degradation in the …
Number of citations: 17 www.tandfonline.com
M Baćmaga, J Kucharski, J Wyszkowska - Environmental Monitoring and …, 2015 - Springer
… In the natural environment, azoxystrobin is degraded to azoxystrobin acid, which is much more water-soluble and prone to leaching in soils than its parent compound (Ghosh and Singh …
Number of citations: 89 link.springer.com

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